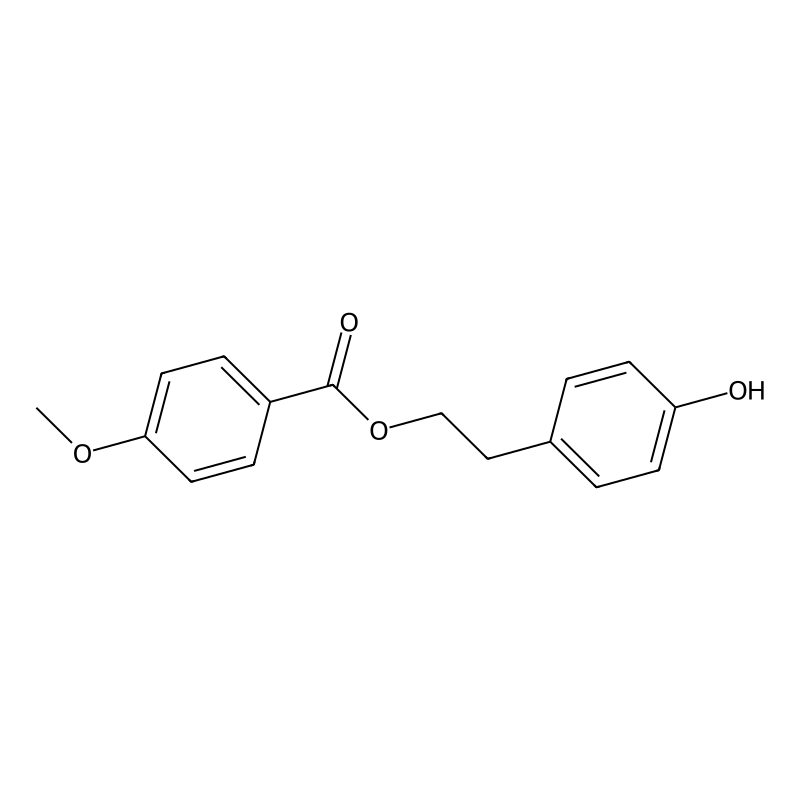2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Chemical synthesis: The compound can be a target molecule for organic chemists interested in synthesizing aromatic esters with specific functional groups. Research in this area might involve developing novel synthetic routes or exploring the reactivity of the molecule. PubChem:
- Natural product analogue: The presence of a hydroxyphenyl group (derived from phenol) and a methoxybenzoate group (derived from methoxybenzoic acid) suggests a possible relation to natural products with similar structures. Researchers might investigate this compound as a synthetic analogue of natural products with interesting biological properties.
2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate is an organic compound characterized by its unique structure, which includes a hydroxyphenyl group and a methoxybenzoate moiety. The chemical formula for this compound is C16H18O4, and it features a phenolic hydroxyl group that contributes to its biological activity. This compound can be derived from various natural sources, including plants like Rhodiola sachalinensis and Euphorbia micractina .
There is no current research available on the specific mechanism of action of 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate. However, the presence of a phenolic group (OH on the aromatic ring) suggests potential for antioxidant activity, a common property of such structures []. Further research is needed to explore this possibility.
- Esterification: The hydroxyl group can react with carboxylic acids to form esters.
- Hydrolysis: In the presence of water and acid or base, the ester bond can be cleaved, regenerating the corresponding alcohol and acid.
- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
These reactions are significant for its potential applications in pharmaceuticals and materials science.
2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate exhibits various biological activities, primarily due to its phenolic structure. Studies indicate that it has antioxidant properties, which help in scavenging free radicals . Additionally, compounds with similar structures have been associated with anti-inflammatory effects and potential anticancer properties. Its biological profile suggests that it may play a role in therapeutic applications targeting oxidative stress-related diseases.
Several methods have been developed for synthesizing 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate:
- Direct Esterification: This involves reacting 4-methoxybenzoic acid with 2-(4-hydroxyphenyl)ethyl alcohol in the presence of an acid catalyst.
- Reflux Method: A mixture of the reactants is heated under reflux conditions to promote ester formation, followed by purification steps such as crystallization or chromatography .
- Green Chemistry Approaches: Recent studies suggest using environmentally friendly solvents and catalysts to enhance sustainability in the synthesis process .
The applications of 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate span various fields:
- Pharmaceuticals: Due to its biological activities, it may be explored as a candidate for drug development targeting oxidative stress and inflammation.
- Cosmetics: Its antioxidant properties make it suitable for formulations aimed at skin protection.
- Food Industry: Potential use as a natural preservative due to its ability to inhibit oxidation.
Several compounds share structural similarities with 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Tyrosol | Contains a phenolic hydroxyl group | Natural antioxidant found in olive oil |
| 4-Methoxybenzoate | Simple ester structure | Used primarily in organic synthesis |
| Methyl 3-(4-hydroxyphenyl)propanoate | Similar phenolic structure | Potential anti-inflammatory properties |
These compounds highlight the unique aspects of 2-(4-Hydroxyphenyl)ethyl 4-methoxybenzoate, particularly its dual functionality as both an ester and a phenolic compound, which may contribute to its diverse biological activities.







